3,5-Di(9H-carbazol-9-yl)-1,1'-biphenyl
Overview
Description
3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl is an organic compound known for its unique structural properties and applications in various fields, particularly in organic electronics. This compound features two carbazole units attached to a biphenyl core, which imparts it with high thermal stability, excellent charge transport properties, and a wide band gap. These characteristics make it a valuable material in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl typically involves the following steps:
Formation of Carbazole Units: The carbazole units are synthesized through a series of reactions starting from aniline derivatives.
Coupling with Biphenyl Core: The carbazole units are then coupled with a biphenyl core using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
In industrial settings, the production of 3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
High-Temperature Reactions: Conducting reactions at elevated temperatures to enhance reaction rates.
Purification Techniques: Utilizing techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbazole derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the biphenyl core or carbazole units.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include modified carbazole derivatives and substituted biphenyl compounds, which can be further utilized in various applications .
Scientific Research Applications
3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl has a wide range of applications in scientific research:
Organic Electronics: Used as a host material in OLEDs due to its high thermal stability and excellent charge transport properties.
Photovoltaics: Employed in the development of organic solar cells.
Sensors: Utilized in the fabrication of chemical sensors due to its sensitivity to various analytes.
Biomedical Applications: Investigated for potential use in drug delivery systems and bioimaging.
Mechanism of Action
The mechanism by which 3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl exerts its effects is primarily through its electronic properties:
Charge Transport: The compound facilitates efficient charge transport in electronic devices due to its high carrier mobility.
Energy Transfer: It acts as a host material in OLEDs, enabling efficient energy transfer to the emissive dopant, resulting in high luminescence efficiency.
Comparison with Similar Compounds
Similar Compounds
3,5-Di(9H-carbazol-9-yl)tetraphenylsilane: Similar structure with a tetraphenylsilane core, used in OLEDs.
3,5-Di(9H-carbazol-9-yl)benzaldehyde: Contains an aldehyde group, used in various organic synthesis applications.
3,5-Di(9H-carbazol-9-yl)aniline: Features an aniline group, used in the development of organic semiconductors.
Uniqueness
3,5-Di(9H-carbazol-9-yl)-1,1’-biphenyl stands out due to its biphenyl core, which provides a balance between rigidity and flexibility, enhancing its performance in electronic applications. Its unique combination of high thermal stability, excellent charge transport properties, and wide band gap makes it a preferred choice for advanced optoelectronic devices .
Properties
IUPAC Name |
9-(3-carbazol-9-yl-5-phenylphenyl)carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N2/c1-2-12-25(13-3-1)26-22-27(37-33-18-8-4-14-29(33)30-15-5-9-19-34(30)37)24-28(23-26)38-35-20-10-6-16-31(35)32-17-7-11-21-36(32)38/h1-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXXPNSMZIRFAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246171 | |
Record name | 9,9′-[1,1′-Biphenyl]-3,5-diylbis[9H-carbazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501246171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750573-28-5 | |
Record name | 9,9′-[1,1′-Biphenyl]-3,5-diylbis[9H-carbazole] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=750573-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,9′-[1,1′-Biphenyl]-3,5-diylbis[9H-carbazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501246171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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